molecular formula C25H23NO4S B492016 2,4,5-trimethyl-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide CAS No. 494826-98-1

2,4,5-trimethyl-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide

Cat. No. B492016
CAS RN: 494826-98-1
M. Wt: 433.5g/mol
InChI Key: ILDBWDLKVIPFDS-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(7-oxo-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide is a chemical compound with the following properties:

  • IUPAC Standard InChI : InChI=1S/C12H19NO3/c1-8(13)5-9-6-11(15-3)12(16-4)7-10(9)14-2/h6-8H,5,13H2,1-4H3 .


Molecular Structure Analysis

The molecular structure of 2,4,5-trimethyl-N-(7-oxo-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide comprises a complex arrangement of atoms. The compound contains a benzofuran ring system and a sulfonamide group. For a visual representation, refer to the ChemSpider entry .

Scientific Research Applications

Photodynamic Therapy Applications

A study highlighted the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showcasing their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Carbonic Anhydrase Inhibition

Another study synthesized new benzenesulfonamide derivatives, exploring their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Certain derivatives showed significant cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, marking them as promising for further anti-tumor activity studies (Gul et al., 2016).

Antimicrobial Activities

Research on hybrid molecules between benzenesulfonamides and active antimicrobial benzo[d]isothiazol-3-ones indicated moderate antibacterial properties against gram-positive bacteria, including strains resistant to methicillin. Some compounds showed synergistic effects when tested with trimethoprim against S. aureus, suggesting potential for developing new antimicrobial agents (Zani et al., 2009).

properties

IUPAC Name

2,4,5-trimethyl-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4S/c1-14-11-16(3)23(12-15(14)2)31(28,29)26-20-13-19-24-21(27)9-6-10-22(24)30-25(19)18-8-5-4-7-17(18)20/h4-5,7-8,11-13,26H,6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDBWDLKVIPFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-trimethyl-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide

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